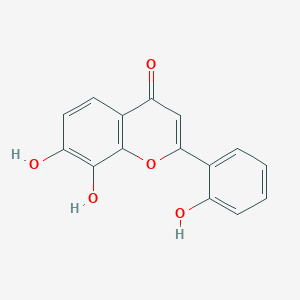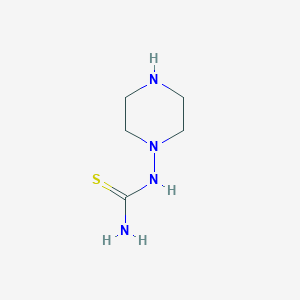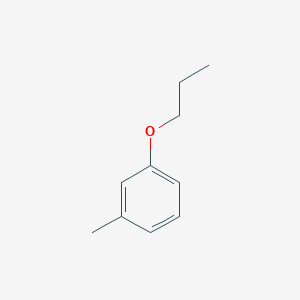
1-Methyl-3-propoxybenzene
Vue d'ensemble
Description
1-Methyl-3-propoxybenzene is a chemical compound that can be considered a derivative of benzene, where a methyl group is attached to the first carbon and a propoxy group to the third carbon of the benzene ring. While the provided papers do not directly discuss 1-Methyl-3-propoxybenzene, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 1-Methyl-3-propoxybenzene.
Synthesis Analysis
The synthesis of compounds similar to 1-Methyl-3-propoxybenzene often involves the functionalization of benzene or its derivatives. For instance, the synthesis of 1,3,5-trimethoxybenzene, a compound structurally related to 1-Methyl-3-propoxybenzene, is described as occurring through successive methylation steps starting from phloroglucinol . This suggests that a similar approach could be used for the synthesis of 1-Methyl-3-propoxybenzene, starting with a suitably substituted benzene precursor and introducing the methyl and propoxy groups through electrophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of benzene derivatives can be studied using techniques such as gas-phase electron diffraction and quantum chemical calculations, as demonstrated in the analysis of 1,3-dimethoxybenzene . These methods can provide information on the bond lengths, angles, and conformations of the molecule. For 1-Methyl-3-propoxybenzene, one could expect similar planar geometry for the benzene ring with substituents affecting the electron distribution and steric interactions.
Chemical Reactions Analysis
The chemical reactions of benzene derivatives can vary widely depending on the substituents attached to the ring. For example, the photooxidation of trimethylbenzenes results in the formation of various oxidation products, indicating that methyl groups on a benzene ring can undergo oxidation under certain conditions . This implies that 1-Methyl-3-propoxybenzene could also be susceptible to oxidation reactions, potentially leading to the formation of alcohol or ketone functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups in 1,3-dimethoxybenzene affects its conformational properties and stability . Similarly, the presence of a propoxy group in 1-Methyl-3-propoxybenzene would likely influence its boiling point, solubility, and reactivity. The steric hindrance and electron-donating effects of the propoxy group could also impact the compound's susceptibility to electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Anticancer and Antiviral Potential
1-Methyl-3-propoxybenzene derivatives have been investigated for their potential applications as anticancer and antiviral agents. Although some derivatives showed weak-to-moderate cytotoxicity against various cancer cell lines, they were generally inactive as antiviral agents in a broad-spectrum antiviral screen, including against HIV-1, HIV-2, and HSV-1 and HSV-2 (Wang et al., 2000).
Biosynthesis in Floral Scent
1,3,5-Trimethoxybenzene, a close relative of 1-Methyl-3-propoxybenzene, is a significant component of the Chinese rose odor. The compound is synthesized from phloroglucinol through successive methylation steps, involving enzymes like phloroglucinol O-methyltransferase (POMT). POMT specifically expressed in floral organs indicates its crucial role in synthesizing volatile compounds contributing to the floral scent of roses (Wu et al., 2004).
Potential in Energy Storage
Analogues of 1,2,4,5-tetramethoxybenzene, closely related to 1-Methyl-3-propoxybenzene, were investigated for potential use in Li-ion batteries. These analogues showed promising electrochemical stability and might effectively prevent overcharging in batteries, indicating potential applications in enhancing the safety and efficiency of Li-ion batteries (Pirnat et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVOEKSHKZRBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499092 | |
| Record name | 1-Methyl-3-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propoxybenzene | |
CAS RN |
33426-65-2 | |
| Record name | 1-Methyl-3-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



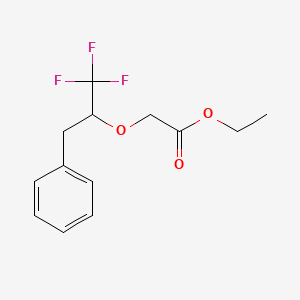
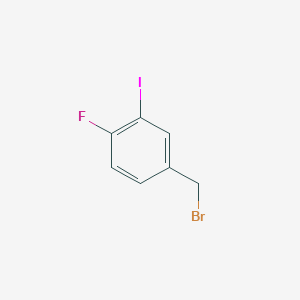

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)


![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)
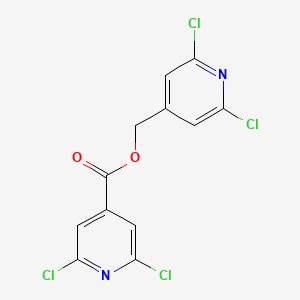

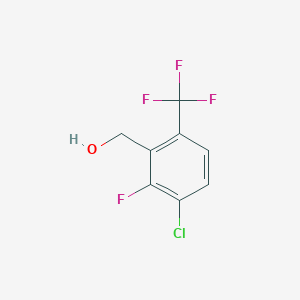

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)
